Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate is a synthetic organic compound primarily recognized for its role as an intermediate in the multi-step synthesis of tolterodine [, ]. Its structure consists of a benzene ring with three substituents: a methyl benzoate group, a benzyloxy group, and a diisopropylamino-phenylpropyl group. This compound is not naturally occurring and has no known biological function outside its synthetic utility.
The synthesis of methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate typically involves several steps:
The synthesis may involve specific reaction conditions such as temperature control, solvent choice, and the use of catalysts to enhance yield and selectivity .
The primary chemical reaction involving methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate is its deprotection to yield tolterodine. This deprotection involves the removal of the benzyloxy group under acidic or basic conditions, which can be facilitated by various reagents such as hydrogen chloride or lithium hydroxide.
Other potential reactions include:
While methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate itself does not exhibit significant biological activity, its mechanism of action becomes relevant upon conversion to tolterodine. Tolterodine acts as an antimuscarinic agent that inhibits acetylcholine at muscarinic receptors in the bladder, leading to decreased bladder contractions and increased bladder capacity.
The transformation from methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate to tolterodine involves:
Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate has several notable physical and chemical properties:
These properties are essential for determining appropriate handling procedures and applications in laboratory settings .
Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate serves primarily as an intermediate in pharmaceutical synthesis. Its most significant application is in the production of tolterodine, which is utilized for treating overactive bladder conditions. Additionally, due to its structural characteristics, this compound may serve as a building block for synthesizing other bioactive molecules in medicinal chemistry research.
Research into derivatives of this compound could lead to new therapeutic agents with improved efficacy or reduced side effects compared to existing medications .
The (R)-enantiomer (CAS 156755-35-0) is pharmacologically essential for fesoterodine synthesis. Industrial production employs chiral auxiliary approaches and dynamic kinetic resolution to achieve enantiomeric excess (ee) >98%. Key techniques include:
Table 1: Chiral Resolution Methods for (R)-Enantiomer
Method | ee (%) | Yield (%) | Scale Feasibility |
---|---|---|---|
Diastereomeric Salts | >98 | 65-70 | Industrial |
Chiral HPLC | >99 | 40-50 | Laboratory |
Asymmetric Hydrogenation | 90-95 | 75-80 | Pilot Plant |
Chiral integrity preservation requires strict control of reaction temperatures (<-15°C during enolization) and inert atmospheres to prevent racemization [8].
The benzyloxy group (-OCH₂C₆H₅) shields phenolic hydroxyls during benzoate ester formation. Optimization focuses on:
Microwave-assisted protection (120°C, 30 min) enhances throughput by 3-fold while reducing solvent volume [6].
The diisopropylamino [-N(iPr)₂] moiety is installed through SN₂ alkylation of primary amines with 2-bromopropane:
Table 2: Optimization Parameters for Diisopropylamino Installation
Condition | Reagent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Stepwise Alkylation | 2-Bromopropane/K₂CO₃ | DMF | 70-80 | 78 |
Tandem Reaction | Diisopropylamine/KI | CH₃CN | 100 | 85 |
Phase-Transfer | (iPr)₂NH/Bu₄NBr | Toluene-H₂O | 85 | 70 |
Side products from N-alkylation (quaternary ammonium salts) are minimized using excess amine [8].
Multi-step sequences require tailored catalysts to improve atom economy:
Notably, acid scavengers (Hünig’s base) prevent ester hydrolysis during final steps, maintaining yields >90% [7].
Scaling poses challenges in impurity control and crystallization:
Throughput exceeds 100 MT/year using continuous distillation and automated reaction monitoring [7].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5